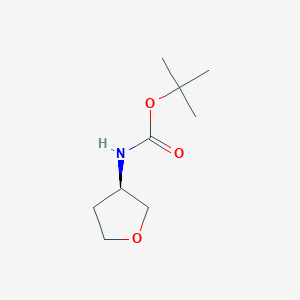
(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (tetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol It is a carbamate derivative, specifically a tert-butyl ester of tetrahydrofuran-3-yl carbamic acid
Métodos De Preparación
The synthesis of ®-tert-Butyl (tetrahydrofuran-3-yl)carbamate typically involves the reaction of ®-3-hydroxytetrahydrofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:
(R)-3-Hydroxytetrahydrofuran+tert-Butyl chloroformate→(R)-tert-Butyl (tetrahydrofuran-3-yl)carbamate
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
®-tert-Butyl (tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-tert-Butyl (tetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (tetrahydrofuran-3-yl)carbamate involves its hydrolysis to release the active tetrahydrofuran-3-yl carbamic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released carbamic acid can then interact with molecular targets, such as enzymes or receptors, to exert its effects .
Comparación Con Compuestos Similares
®-tert-Butyl (tetrahydrofuran-3-yl)carbamate can be compared with other carbamate derivatives, such as:
tert-Butyl carbamate: Lacks the tetrahydrofuran ring, making it less complex and potentially less specific in its interactions.
Ethyl carbamate: Similar in structure but with an ethyl group instead of a tert-butyl group, leading to different physical and chemical properties.
Methyl carbamate: Another simpler carbamate derivative with different reactivity and applications.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-oxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
FXXHXMXRVSVHQK-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCOC1 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















